1-[(4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}phenyl)carbonyl]piperidine-4-carboxamide
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Overview
Description
1-[(4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}phenyl)carbonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperidine ring, a thiophene sulfone group, and a carbamoyl functional group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}phenyl)carbonyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiophene sulfone group: This can be achieved by oxidizing tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling reactions: The thiophene sulfone intermediate is then coupled with an amine derivative to form the carbamoyl group.
Formation of the piperidine ring: The final step involves the formation of the piperidine ring through cyclization reactions, often using reagents like sodium hydride or potassium carbonate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}phenyl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene sulfone group can be further oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the piperidine ring.
Scientific Research Applications
1-[(4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}phenyl)carbonyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to modulate potassium channels.
Pharmacology: The compound is studied for its pharmacokinetic properties and metabolic stability, making it a candidate for drug development.
Materials Science: Its unique structure allows for exploration in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}phenyl)carbonyl]piperidine-4-carboxamide involves its interaction with molecular targets such as G protein-gated inwardly-rectifying potassium (GIRK) channels . By activating these channels, the compound can modulate cellular excitability and neurotransmitter release, which is crucial in the treatment of conditions like epilepsy and anxiety.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also feature the thiophene sulfone group and are known for their activity as GIRK channel activators.
Piperidine derivatives: Other piperidine-containing compounds are widely studied for their pharmacological properties and serve as important scaffolds in drug design.
Uniqueness
1-[(4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}phenyl)carbonyl]piperidine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to selectively activate GIRK channels with improved metabolic stability makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C18H24N4O5S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-[4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H24N4O5S/c19-16(23)12-5-8-22(9-6-12)17(24)13-1-3-14(4-2-13)20-18(25)21-15-7-10-28(26,27)11-15/h1-4,12,15H,5-11H2,(H2,19,23)(H2,20,21,25) |
InChI Key |
CLXAFVKEBOZKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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